Sapropterin

Description

Properties

IUPAC Name |

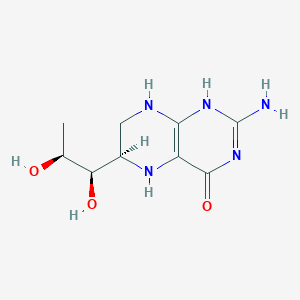

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-RPDRRWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041138 | |

| Record name | (6R)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20 mg/mL (dichloride salt) | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

62989-33-7 | |

| Record name | Sapropterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62989-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapropterin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAPROPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt) | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Sapropterin on Mutant Phenylalanine Hydroxylase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylketonuria (PKU) is an autosomal recessive metabolic disorder stemming from mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).[1][2][3][4] These mutations lead to deficient PAH activity, causing the toxic accumulation of phenylalanine (Phe) in the blood and brain.[5] Sapropterin dihydrochloride, a synthetic formulation of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), the natural cofactor for PAH, represents a cornerstone of pharmacological therapy for a subset of PKU patients. This document elucidates the multifaceted mechanism by which this compound acts on mutant PAH enzymes, focusing on its role as a pharmacological chaperone that enhances residual enzyme activity and stability.

The primary mechanism of this compound is to act as a pharmacological chaperone. Many PAH mutations result in misfolded and unstable enzymes that are targeted for rapid degradation. This compound binds to these conformationally defective PAH proteins, stabilizing their tertiary and quaternary structures. This stabilization not only rescues the mutant enzyme from proteolytic degradation but also enhances its residual catalytic function, thereby improving the conversion of Phe to tyrosine. Responsiveness to this compound is strongly genotype-dependent, with patients harboring mutations that allow for some residual enzyme activity being the most likely to benefit.

The Phenylalanine Hydroxylase (PAH) Enzyme and Phenylketonuria (PKU)

The PAH enzyme is a non-heme iron-dependent hydroxylase that catalyzes the conversion of L-phenylalanine to L-tyrosine, a critical step in Phe catabolism. This reaction requires BH4 and dioxygen as co-substrates. In healthy individuals, PAH maintains physiological levels of Phe. However, over 800 mutations in the PAH gene have been identified, leading to a spectrum of clinical phenotypes from mild hyperphenylalaninemia (HPA) to severe, classical PKU. These mutations can affect the enzyme's catalytic activity, its affinity for the BH4 cofactor, or its structural stability.

Core Mechanism of Action: this compound as a Pharmacological Chaperone

The therapeutic effect of this compound in responsive PKU patients is multifactorial, but the central mechanism is its function as a pharmacological chaperone.

3.1 Stabilization of Mutant PAH Conformation Many missense mutations associated with PKU lead to the production of PAH proteins that cannot fold into their correct three-dimensional structure. These misfolded proteins are unstable and are quickly recognized by cellular quality control systems and targeted for degradation. This compound can bind to these unstable mutant PAH enzymes, stabilizing their structure. This chaperone-like effect helps the mutant protein achieve a more stable and functional conformation, preventing its premature degradation.

3.2 Enhancement of Residual Catalytic Activity By stabilizing the enzyme's structure, this compound can enhance any residual catalytic activity the mutant protein may have. Even a modest increase in PAH activity can lead to a clinically significant reduction in blood Phe levels. This is particularly effective for patients with "mild" mutations that retain some degree of function.

3.3 Correction of Kinetic Defects Some PAH mutations do not cause severe misfolding but instead reduce the enzyme's affinity for its natural cofactor, BH4. By providing pharmacological concentrations of this compound, the reduced binding affinity can be overcome, effectively "flooding" the mutant enzyme to restore its function. Studies have shown that for certain mutants, this compound can correct kinetic defects, including an increased Michaelis constant (Km) for BH4 and reduced cooperativity for substrate binding.

Signaling Pathway and Mechanism Visualization

Caption: The catalytic cycle of Phenylalanine Hydroxylase (PAH).

References

- 1. Influence of PAH Genotype on this compound Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction - Clinical Review Report: this compound dihydrochloride (Kuvan) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. WMER - West Midlands Evidence Repository [westmid.openrepository.com]

- 4. Correlation between genotype and the tetrahydrobiopterin-responsive phenotype in Chinese patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]

The Biochemical Pathway of Sapropterin in Neurotransmitter Synthesis: A Technical Guide

Executive Summary: Tetrahydrobiopterin (BH4), available pharmaceutically as sapropterin, is an indispensable enzymatic cofactor critical for the synthesis of key monoamine neurotransmitters, including serotonin and dopamine.[1][2] Its role extends to various physiological processes, from regulating oxidative stress to vascular function.[1] This technical guide provides an in-depth exploration of the biochemical pathways involving this compound, its function as a cofactor for aromatic amino acid hydroxylases, and its impact on neurotransmitter production. The document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core pathways to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanistic intricacies of this compound.

The Tetrahydrobiopterin (BH4) Biochemical Pathways

The intracellular concentration of BH4 is meticulously regulated through three interconnected pathways: de novo synthesis, recycling, and salvage.[3] These pathways ensure a consistent supply of this essential cofactor for critical enzymatic reactions.

De Novo Synthesis

The de novo synthesis pathway constructs BH4 from guanosine triphosphate (GTP).[4] This multi-step process is mediated by three key enzymes:

-

GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that catalyzes the initial conversion of GTP to dihydroneopterin triphosphate.

-

6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme subsequently converts dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin.

-

Sepiapterin reductase (SR): The final step involves the reduction of 6-pyruvoyltetrahydropterin to tetrahydrobiopterin (BH4).

The expression of these synthesis enzymes is notably concentrated in monoaminergic neurons, ensuring that BH4 is readily available where it is required for neurotransmitter synthesis.

Recycling and Salvage Pathways

During the hydroxylation of aromatic amino acids, BH4 is oxidized to an intermediate, pterin-4a-carbinolamine. The recycling pathway efficiently regenerates BH4 from this intermediate in a two-step process:

-

Pterin-4a-carbinolamine dehydratase (PCD): This enzyme converts pterin-4a-carbinolamine to quinonoid dihydrobiopterin (qBH2).

-

Dihydropteridine reductase (DHPR): DHPR then reduces qBH2 back to its active BH4 form.

In parallel, a "salvage pathway" exists to regenerate BH4 from 7,8-dihydrobiopterin (BH2), an oxidized and inactive form of biopterin. This pathway is primarily mediated by the enzyme dihydrofolate reductase (DHFR) , which also plays a crucial role in folate metabolism. This connection highlights the influence of factors like methylfolate on BH4 availability.

This compound as an Essential Cofactor in Neurotransmitter Synthesis

This compound (BH4) is an obligatory cofactor for the aromatic amino acid hydroxylases, a family of enzymes that catalyze the rate-limiting steps in the synthesis of several critical neurotransmitters.

Role in Catecholamine Synthesis

The catecholamine synthesis pathway, which produces dopamine, norepinephrine, and epinephrine, begins with the amino acid L-tyrosine.

-

Tyrosine Hydroxylase (TH): This enzyme requires BH4 to convert L-tyrosine into 3,4-dihydroxyphenylalanine (L-DOPA). L-DOPA is the direct precursor to dopamine. A deficiency in BH4 can impair this conversion, leading to reduced dopamine levels. This is particularly relevant in conditions like dopamine-responsive dystonia.

Role in Serotonin Synthesis

The synthesis of serotonin (5-hydroxytryptamine, 5-HT) starts with the essential amino acid L-tryptophan.

-

Tryptophan Hydroxylase (TPH): TPH also depends on BH4 as a cofactor to hydroxylate L-tryptophan, forming 5-hydroxytryptophan (5-HTP). 5-HTP is then converted to serotonin. Insufficient levels of BH4 can therefore directly impede the brain's ability to produce serotonin.

The synthetic form of BH4, this compound dihydrochloride, functions by providing this essential cofactor, thereby enhancing the activity of residual PAH, TH, or TPH enzymes.

References

The Role of Sapropterin as a Pharmacological Chaperone for Phenylalanine Hydroxylase (PAH)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phenylketonuria (PKU) is an autosomal recessive metabolic disorder primarily caused by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme. This deficiency results in the neurotoxic accumulation of phenylalanine (Phe) in the blood and brain. While dietary restriction of Phe has been the cornerstone of PKU management, the discovery of pharmacological chaperones has opened new avenues for therapeutic intervention. Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), the natural cofactor of PAH, has been approved for the treatment of a subset of PKU patients. This technical guide provides a comprehensive overview of this compound's role as a pharmacological chaperone for PAH, detailing its mechanism of action, the experimental protocols used to characterize its effects, and a summary of the quantitative data supporting its therapeutic utility.

Introduction to Phenylalanine Hydroxylase and Phenylketonuria

The PAH enzyme (EC 1.14.16.1) is a homotetrameric, iron-dependent monooxygenase that catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, a rate-limiting step in phenylalanine catabolism.[1] This reaction requires the cofactor tetrahydrobiopterin (BH4) and molecular oxygen.[2] In humans, over 1,000 mutations in the PAH gene have been identified, the majority of which are missense mutations that lead to protein misfolding, instability, and subsequent degradation.[2] The resulting decrease in functional PAH leads to hyperphenylalaninemia, which, if untreated, causes severe intellectual disability, seizures, and other neurological and developmental problems.[3]

This compound: From Cofactor to Pharmacological Chaperone

This compound dihydrochloride is a synthetic, stable formulation of (6R)-L-erythro-tetrahydrobiopterin, the naturally occurring cofactor for PAH.[3] Initially, its therapeutic benefit was thought to solely derive from augmenting the activity of residual PAH by increasing the availability of its essential cofactor. However, subsequent research has revealed a crucial second mechanism: this compound acts as a pharmacological chaperone.

A pharmacological chaperone is a small molecule that binds to a target protein, stabilizing its conformation and promoting proper folding. This action can rescue misfolded mutant proteins from premature degradation by the cell's quality control machinery, thereby increasing the total amount of functional enzyme. In the context of PKU, this compound binds to certain mutant forms of PAH, enhancing their stability and leading to increased cellular levels of active enzyme. This chaperone effect is particularly relevant for missense mutations that cause protein misfolding and instability.

Mechanism of Action

This compound's dual role as both a cofactor and a pharmacological chaperone is central to its therapeutic effect. The binding of this compound to the PAH enzyme confers conformational stability, protecting it from aggregation and proteolytic degradation. This stabilization is particularly effective for certain PAH mutants that, despite being catalytically competent, are prematurely degraded due to misfolding. By rescuing these mutants, this compound increases the cellular concentration of functional PAH tetramers, thereby enhancing the overall capacity for phenylalanine metabolism.

The binding of this compound occurs within the catalytic domain of PAH. Structural studies of the human PAH enzyme in complex with BH4 have revealed a network of polar and salt-bridge interactions that link the three domains of the PAH monomer upon cofactor binding, which explains the conferred stability.

Below is a diagram illustrating the phenylalanine metabolism pathway and the role of PAH and this compound.

Data Presentation

The efficacy of this compound as a pharmacological chaperone is dependent on the specific PAH mutation. Responsiveness is generally defined as a ≥30% reduction in blood phenylalanine levels following a this compound loading test. The following tables summarize quantitative data from various studies on the effects of this compound on PAH.

Table 1: Clinical Response to this compound in PKU Patients

| Study Population | This compound Dose | Percentage of Responders (≥30% Phe reduction) | Mean Phe Reduction in Responders | Reference |

| 112 PKU patients (4-45 years) | 10-20 mg/kg/day | 41% | Not specified | |

| 23 PKU patients | 10 mg/kg/day | 100% | 71.43% | |

| 165 PKU patients | 20 mg/kg (single dose) | 24.24% | Not specified |

Table 2: In Vitro Effects of this compound on PAH Mutant Activity and Stability

| PAH Mutant | Residual Activity (% of Wild-Type) | Km for BH4 (μM) | Fold Activation by this compound | Reference |

| I65T | 33% | Increased | Not specified | |

| R261Q | 43% | Similar to WT | Not specified | |

| V388M | 23% | Similar to WT | Not specified | |

| Y414C | 76% (with Phe) | Not specified | Not specified | |

| R408W | 2% | Not specified | Not specified |

Note: Comprehensive, directly comparable data on EC50 values and ΔTm across a wide range of mutants is limited in the literature.

Experimental Protocols

The characterization of this compound as a pharmacological chaperone involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

PAH Enzyme Activity Assay (Fluorescence-Based)

This assay measures the production of tyrosine from phenylalanine, which is detected by its intrinsic fluorescence.

Principle: The enzymatic conversion of phenylalanine to tyrosine by PAH is monitored in real-time by the increase in fluorescence specific to tyrosine.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing catalase, ferrous ammonium sulfate, and the purified PAH enzyme (wild-type or mutant).

-

Substrate and Cofactor Preparation: Prepare solutions of L-phenylalanine and this compound (BH4) at various concentrations.

-

Assay Execution:

-

For pre-activated PAH, incubate the enzyme with L-phenylalanine for 5 minutes at 25°C.

-

Initiate the reaction by adding BH4.

-

For non-activated PAH, initiate the reaction by the simultaneous addition of L-phenylalanine and BH4.

-

-

Fluorescence Measurement: Immediately measure the increase in fluorescence at an excitation wavelength of ~275 nm and an emission wavelength of ~305 nm using a fluorescence plate reader.

-

Data Analysis: Convert the rate of fluorescence increase to the rate of tyrosine production using a standard curve of known tyrosine concentrations. Calculate enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten or Hill equation.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay assesses the thermal stability of PAH in the presence and absence of this compound.

Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein that become exposed as it unfolds due to increasing temperature. The binding of a stabilizing ligand, like this compound, increases the melting temperature (Tm) of the protein.

Protocol:

-

Sample Preparation: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified PAH protein, a suitable buffer, SYPRO Orange dye, and either this compound or a vehicle control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C per minute.

-

Fluorescence Monitoring: Continuously monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the sigmoidal curve corresponds to the Tm. The change in Tm (ΔTm) in the presence of this compound indicates the extent of stabilization.

Western Blot Analysis of PAH Protein Expression

This technique is used to quantify the levels of PAH protein in cells treated with this compound.

Principle: Cellular proteins are separated by size via gel electrophoresis, transferred to a membrane, and the specific PAH protein is detected using a primary antibody against PAH and a labeled secondary antibody.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T or COS-7) transfected with a plasmid expressing a specific PAH mutant. Treat the cells with this compound or a vehicle control for a defined period (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors to extract total cellular protein.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of total protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PAH.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: Detect the HRP signal using a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound as a pharmacological chaperone for mutant PAH.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating a potential pharmacological chaperone for PAH.

Conclusion

This compound dihydrochloride represents a significant advancement in the treatment of PKU, acting not only as a cofactor for the PAH enzyme but also as a pharmacological chaperone for certain responsive mutants. Its ability to stabilize misfolded PAH proteins, thereby increasing their cellular concentration and functional activity, provides a therapeutic benefit beyond simple enzyme kinetics. The continued investigation into the molecular mechanisms of this compound and the development of robust experimental protocols are crucial for identifying new pharmacological chaperones and for personalizing the treatment of PKU based on an individual's genotype. This technical guide provides a foundational understanding of this compound's role and the methodologies used to elucidate its function, serving as a valuable resource for researchers and drug developers in the field of rare metabolic diseases.

References

- 1. Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eubopen.org [eubopen.org]

- 3. Correlation between genotype and the tetrahydrobiopterin-responsive phenotype in Chinese patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Sapropterin Binding to Phenylalanine Hydroxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is a cornerstone in the management of Phenylketonuria (PKU), a metabolic disorder arising from mutations in the phenylalanine hydroxylase (PAH) gene. This technical guide provides an in-depth analysis of the structural and molecular interactions between this compound and PAH. We will explore the binding mechanism, the allosteric regulation of the enzyme, and the conformational changes induced by the cofactor. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate complex biochemical pathways and experimental workflows, serving as a comprehensive resource for professionals in drug development and metabolic disease research.

Introduction to Phenylalanine Hydroxylase and this compound

Phenylalanine hydroxylase (PAH) is a hepatic enzyme responsible for the conversion of phenylalanine to tyrosine, a critical step in amino acid metabolism.[1] Mutations in the PAH gene can lead to reduced or absent enzyme activity, resulting in the accumulation of phenylalanine in the blood and brain, a condition known as Phenylketonuria (PKU).[2] If left untreated, PKU can cause severe neurological damage.[1]

This compound dihydrochloride is a synthetic formulation of (6R)-L-erythro-tetrahydrobiopterin (BH4), the natural cofactor for PAH.[3] It acts as a pharmacological chaperone, enhancing the residual activity of certain mutant PAH enzymes.[4] this compound is an approved therapy for a subset of PKU patients who are responsive to BH4. Understanding the structural basis of its interaction with PAH is crucial for the development of more effective therapies for PKU and other related disorders.

The Molecular Mechanism of this compound Action

This compound functions by directly binding to the PAH enzyme, influencing its structure and catalytic activity in several ways:

-

Cofactor Replacement: In patients with BH4 deficiency, this compound directly substitutes the deficient natural cofactor, restoring PAH activity.

-

Enzyme Stabilization: this compound binding stabilizes the tertiary and quaternary structure of the PAH enzyme. Many PKU-causing mutations lead to protein misfolding and instability. By acting as a pharmacological chaperone, this compound helps mutant PAH enzymes achieve a more stable and functional conformation.

-

Enhancement of Catalytic Activity: For some PAH mutants with residual activity, this compound binding can allosterically enhance their catalytic function, improving the conversion of phenylalanine to tyrosine.

-

Positive Cooperativity: Studies have shown that the binding of the natural cofactor BH4 to activated PAH exhibits positive cooperativity, a phenomenon that is likely shared by this compound. This suggests that the binding of one this compound molecule to the PAH tetramer increases the affinity for subsequent this compound molecules, leading to a more significant activation of the enzyme.

The following diagram illustrates the proposed mechanism of action for this compound in responsive PKU patients.

Structural Insights into this compound Binding

Crystallographic studies of PAH in complex with its natural cofactor BH4 have provided invaluable insights into the binding mode of this compound. The PAH enzyme is a homotetramer, with each monomer consisting of a regulatory, a catalytic, and an oligomerization domain.

The BH4 binding site is located in the catalytic domain. Key interactions involve:

-

Hydrogen Bonding: The pterin ring of BH4 forms a network of hydrogen bonds with amino acid residues in the active site.

-

π-π Stacking: Aromatic residues, such as phenylalanine, engage in π-π stacking interactions with the pterin ring, further stabilizing the complex.

-

Hydrophobic Interactions: The side chain of BH4 is involved in hydrophobic interactions with nonpolar residues in the binding pocket.

These interactions are crucial for the proper positioning of the cofactor, which is essential for the catalytic reaction. The binding of this compound is believed to mimic these interactions, thereby restoring or enhancing the enzyme's function.

Quantitative Analysis of this compound-PAH Interaction

| Parameter | Wild-Type PAH (Activated) | Wild-Type PAH (Non-activated) | Reference |

| Vmax (nmol Tyr/min x mg protein) | 6598 | 2277 | |

| Km for BH4 (μM) | - | 8 | |

| Hill Coefficient (hBH4) | 2.2 | - |

Table 1: Kinetic Parameters of Wild-Type Phenylalanine Hydroxylase for the Natural Cofactor BH4.

The data indicates that activated PAH exhibits positive cooperativity towards BH4, as evidenced by the Hill coefficient greater than 1. This suggests a synergistic binding mechanism that is crucial for the enzyme's regulation.

Experimental Protocols

Recombinant PAH Expression and Purification

A detailed protocol for obtaining purified PAH is a prerequisite for structural and functional studies.

-

Cloning: The human PAH cDNA is cloned into a suitable expression vector, often with a polyhistidine tag for purification.

-

Expression: The expression vector is transformed into a competent E. coli strain. Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The bacterial cells are harvested and lysed. The PAH protein is purified from the cell lysate using a combination of chromatography techniques, such as nickel-affinity chromatography followed by size-exclusion chromatography.

Phenylalanine Hydroxylase Activity Assay

A continuous, real-time fluorescence-based assay is a robust method for measuring PAH activity.

-

Reaction Mixture: A reaction mixture is prepared containing the purified PAH enzyme, L-phenylalanine, and the cofactor (this compound or BH4) in a suitable buffer.

-

Initiation: The reaction is initiated by the addition of the cofactor.

-

Detection: The formation of tyrosine is monitored in real-time by measuring the increase in its intrinsic fluorescence.

-

Data Analysis: The initial reaction rates are calculated from the fluorescence data and used to determine kinetic parameters such as Vmax and Km.

X-ray Crystallography of the PAH-Sapropterin Complex

Determining the three-dimensional structure of PAH in complex with this compound provides atomic-level details of their interaction.

-

Complex Formation: Purified PAH is incubated with an excess of this compound to ensure complete binding.

-

Crystallization: The PAH-sapropterin complex is subjected to crystallization screening using various precipitants, buffers, and additives.

-

Data Collection: Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction.

-

Structure Solution: The diffraction data is processed to solve the three-dimensional structure of the complex, revealing the precise interactions between this compound and the amino acid residues of PAH.

Conclusion and Future Directions

The structural and functional analysis of this compound binding to phenylalanine hydroxylase has significantly advanced our understanding of PKU and its treatment. The role of this compound as a pharmacological chaperone that stabilizes and activates mutant PAH enzymes is well-established. While kinetic data for the natural cofactor BH4 provides a valuable framework, further studies determining the specific binding affinities and kinetic parameters for this compound with various PAH mutants are warranted. Such data will be instrumental in personalizing PKU therapy and in the rational design of novel, more potent small-molecule chaperones for the treatment of this and other protein misfolding diseases. The detailed experimental protocols provided herein serve as a guide for researchers aiming to contribute to this important field of study.

References

- 1. Khan Academy [khanacademy.org]

- 2. This compound Dihydrochloride Responsiveness in Phenylketonuria: A Case Series Exploring Gaps in Comprehensive Patient Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. International best practice for the evaluation of responsiveness to this compound dihydrochloride in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of Sapropterin Responsiveness in Phenylketonuria: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the genetic underpinnings of sapropterin dihydrochloride responsiveness in individuals with Phenylketonuria (PKU). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the genotype-phenotype correlations that govern therapeutic response, details the experimental protocols for assessing responsiveness, and visualizes the key molecular pathways.

Introduction: Phenylketonuria and this compound Therapy

Phenylketonuria (PKU) is an autosomal recessive metabolic disorder characterized by mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase (PAH).[1] This enzyme is responsible for converting phenylalanine to tyrosine, and its deficiency leads to a toxic accumulation of phenylalanine in the blood and brain.[2][3] this compound dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), the natural cofactor for PAH, represents a significant pharmacological intervention.[2] It acts as a pharmacological chaperone, enhancing the residual activity of certain mutant PAH enzymes, thereby lowering blood phenylalanine levels in a subset of patients.[4] Identifying which patients will respond to this therapy is a critical aspect of PKU management, and the answer lies largely within their genetic makeup.

The Genetic Basis of this compound Responsiveness

Responsiveness to this compound is intrinsically linked to the specific mutations within the PAH gene. Over 1,000 mutations have been identified, with varying impacts on enzyme structure and function. Generally, patients with at least one "responsive" mutation that allows for some residual enzyme activity are more likely to benefit from this compound. These are often missense mutations that cause protein misfolding but do not completely abolish enzyme function. In contrast, "null" mutations, such as nonsense, frameshift, or severe splice-site mutations that result in a truncated or non-existent protein, are typically associated with non-responsiveness.

Genotype-Phenotype Correlation

While a direct and absolute prediction of this compound responsiveness based solely on genotype is not yet possible for all mutations, strong correlations have been established. The complete biallelic genotype provides a better predictive tool than the presence of a single mutation alone. The following tables summarize quantitative data from various studies on PAH genotypes and their association with this compound response.

Data Presentation

| Table 1: PAH Genotypes Consistently Associated with this compound Responsiveness | |

| Genotype | Observed Response Rate / Notes |

| p.[L48S];[L48S] | Consistently associated with response, often at a low dose (10 mg/kg/day). |

| p.[Y414C];[Y414C] | Consistently associated with response, often at a low dose (10 mg/kg/day). |

| Presence of at least one p.L48S allele | Patients with at least one L48S allele have been shown to always respond to this compound. |

| Presence of at least one p.Y414C allele | The Y414C mutation is frequently associated with a positive response. |

| Other responsive mutations | Mutations such as I65T, F331S, and R68S have been consistently associated with responsiveness. |

| Table 2: PAH Genotypes Consistently Associated with this compound Non-Responsiveness | |

| Genotype | Observed Response Rate / Notes |

| [IVS12+1G>A];[IVS12+1G>A] | Consistently associated with non-response. |

| p.[R408W];[R408W] | Generally considered non-responsive. |

| p.[L348V];[R408W] | Consistently associated with non-response. |

| p.[P281L];[P281L] | Consistently associated with non-response. |

| p.[R158Q];[R408W] | Consistently associated with non-response. |

| p.[R261Q];[R408W] | Consistently associated with non-response. |

| Presence of at least one p.R158Q allele | Consistently associated with non-response. |

Experimental Protocols

Determination of this compound Responsiveness: The BH4 Loading Test

The BH4 loading test is the gold standard for assessing a patient's response to this compound. While protocols can vary slightly, the core methodology remains consistent.

Objective: To determine if the administration of this compound leads to a significant reduction in blood phenylalanine levels.

Protocol Steps:

-

Baseline Assessment:

-

Collect a baseline blood sample to measure phenylalanine levels. This is typically done after a period of normal dietary intake.

-

For accurate interpretation, it is beneficial to have multiple baseline measurements to understand the patient's phenylalanine fluctuations.

-

-

This compound Administration:

-

Administer this compound orally at a dose of 10 to 20 mg/kg body weight.

-

The test duration can range from 24 hours to several weeks. A 48-hour test is common, with blood samples taken at baseline (0 hours), 8, 16, 24, and 48 hours. Some protocols extend this to 7 days to identify slower responders.

-

-

Blood Sample Collection and Handling:

-

Collect blood samples on filter paper (dried blood spots) at specified time points.

-

Ensure proper labeling of samples with patient information and time of collection.

-

Samples should be stored and transported according to laboratory guidelines to ensure stability.

-

-

Phenylalanine Analysis:

-

Phenylalanine levels are quantified from the dried blood spots using tandem mass spectrometry (MS/MS).

-

-

Interpretation of Results:

-

A positive response is generally defined as a ≥30% reduction in blood phenylalanine levels from baseline at any point during the test.

-

It is crucial to consider the patient's dietary intake during the test, as this can influence phenylalanine levels.

-

Genetic Analysis: PAH Gene Sequencing

Identifying the specific mutations in the PAH gene is fundamental to predicting and understanding this compound responsiveness.

Objective: To determine the full sequence of the coding regions and exon-intron boundaries of the PAH gene to identify pathogenic mutations.

Methodology:

-

DNA Extraction:

-

Genomic DNA is extracted from a peripheral blood sample collected in an EDTA tube.

-

-

Library Preparation for Next-Generation Sequencing (NGS):

-

The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments.

-

The PAH gene exons and flanking intronic regions are selectively captured using specific probes.

-

The captured DNA fragments are then amplified via PCR to create a library for sequencing.

-

-

Sequencing:

-

The prepared library is sequenced using an NGS platform (e.g., Illumina). This allows for massively parallel sequencing of the targeted regions.

-

-

Bioinformatic Analysis:

-

The raw sequencing reads are aligned to the human reference genome.

-

Variant calling is performed to identify single nucleotide variants (SNVs) and insertions/deletions (indels) compared to the reference sequence.

-

The identified variants are annotated to determine their location (exon, intron, splice site) and predicted effect on the protein.

-

Databases of known PAH mutations are used to classify the identified variants as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign.

-

Visualizing the Molecular Landscape

Phenylalanine Metabolism Pathway

The following diagram illustrates the central role of the PAH enzyme in phenylalanine metabolism and the consequence of its deficiency in PKU.

Mechanism of this compound Action

This compound acts as a pharmacological chaperone to restore partial function to certain mutant PAH enzymes.

Workflow for Determining this compound Responsiveness

The clinical and genetic workflow for assessing potential this compound responders is a multi-step process.

Conclusion and Future Directions

The ability to predict this compound responsiveness based on a patient's PAH genotype is a significant advancement in the personalized treatment of PKU. While the BH4 loading test remains the definitive method for confirming responsiveness, genetic analysis provides a powerful predictive tool that can guide clinical decision-making. Future research will likely focus on refining genotype-phenotype correlations, particularly for rare or novel mutations, and exploring the potential for other genetic or metabolic markers to further enhance the prediction of therapeutic outcomes. The continued integration of genetic data into clinical practice holds the promise of optimizing treatment strategies for all individuals with PKU.

References

- 1. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacological Chaperones that Protect Tetrahydrobiopterin Dependent Aromatic Amino Acid Hydroxylases Through Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of Sapropterin on Tyrosine and Dopamine Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is a critical pharmacologic agent in the management of phenylketonuria (PKU) and BH4 deficiencies. Its primary role as an essential cofactor for aromatic amino acid hydroxylases places it at the nexus of several crucial metabolic pathways, including those of tyrosine and dopamine. This technical guide provides an in-depth analysis of this compound's mechanism of action and its quantitative impact on the tyrosine and dopamine metabolic cascades. We will explore the enzymatic reactions dependent on BH4, summarize key findings from preclinical and clinical studies, and provide detailed experimental protocols for the assessment of these effects.

Introduction: The Central Role of Tetrahydrobiopterin (BH4)

Tetrahydrobiopterin (BH4) is an indispensable cofactor for a number of enzymes, most notably the aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1][2][3][4] These enzymes catalyze rate-limiting steps in the synthesis of essential amino acids and neurotransmitters.[4] this compound dihydrochloride is a synthetic preparation of the naturally occurring 6R-isomer of BH4.

In the context of this guide, the two most relevant BH4-dependent enzymes are:

-

Phenylalanine Hydroxylase (PAH): This enzyme converts phenylalanine to tyrosine. In individuals with PKU, mutations in the PAH gene lead to deficient or absent PAH activity, resulting in the accumulation of phenylalanine and a deficiency of tyrosine.

-

Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. It hydroxylates tyrosine to L-DOPA, the immediate precursor to dopamine.

This compound's therapeutic effect in responsive PKU patients is primarily attributed to its ability to act as a pharmacological chaperone, enhancing the residual activity of mutant PAH enzymes. This, in turn, is expected to increase the production of tyrosine, the substrate for dopamine synthesis.

Tyrosine Metabolic Pathway and the Influence of this compound

The conversion of phenylalanine to tyrosine is a critical step that is often impaired in individuals with PKU. Elevated levels of phenylalanine can be neurotoxic and can also competitively inhibit the transport of other large neutral amino acids, including tyrosine, across the blood-brain barrier.

Signaling Pathway: Phenylalanine to Tyrosine

The hydroxylation of phenylalanine to tyrosine is catalyzed by PAH, with BH4 as an essential cofactor.

Quantitative Effects of this compound on Phenylalanine and Tyrosine Levels

Clinical studies have consistently demonstrated that this compound treatment in responsive PKU patients leads to a significant reduction in blood phenylalanine levels. The impact on tyrosine levels is also a key outcome.

| Study Population | This compound Dosage | Duration of Treatment | Change in Phenylalanine Levels | Change in Tyrosine Levels | Reference |

| PKU patients (n=485) | 10 mg/kg/day | 8 days | 30% reduction in responders | Not specified | |

| PKU patients (n=80) | Not specified | 22 weeks | Mean reduction of 190.5 µmol/L from baseline of 844.0 µmol/L | Not specified | |

| Children with PKU | 20 mg/kg/day | 10 weeks | Increased phenylalanine tolerance by a mean of 17.7 mg/kg/day | Not specified | |

| Children with PKU | Not specified | 26 weeks | Increased dietary phenylalanine tolerance to 80.6 mg/kg/day from 35.5 mg/kg/day | Not specified | |

| Pahenu2/enu2 mice | 20, 40, or 100 mg/kg/day | 4 days | No significant change in blood or brain phenylalanine | No significant change in serum tyrosine |

Dopamine Metabolic Pathway and the Influence of this compound

Dopamine is a critical neurotransmitter involved in motor control, motivation, and reward. Its synthesis is directly dependent on the availability of tyrosine and the activity of tyrosine hydroxylase, a BH4-dependent enzyme.

Signaling Pathway: Tyrosine to Dopamine

The synthesis of dopamine from tyrosine involves two key enzymatic steps.

Quantitative Effects of this compound on Dopamine and its Metabolites

The impact of this compound on central nervous system dopamine levels is a subject of ongoing research. While increasing tyrosine availability is a proposed mechanism for enhancing dopamine synthesis, studies have shown varied results.

| Study Population/Model | This compound Dosage | Duration of Treatment | Change in Brain Dopamine | Change in Brain Homovanillic Acid (HVA) | Reference |

| Pahenu2/enu2 mice | 20, 40, or 100 mg/kg/day | 4 days | No significant change | Statistically significant increase | |

| Wild-type mice | 20, 40, or 100 mg/kg/day | 4 days | No significant change | Statistically significant increase |

These findings suggest that this compound may not directly increase basal dopamine concentrations in the brain but could enhance dopamine turnover, as indicated by the increase in its metabolite, HVA.

Experimental Protocols

Protocol for Assessing this compound Responsiveness in PKU Patients

The following is a generalized protocol for determining a patient's responsiveness to this compound. Specifics may vary between clinical sites.

Methodology:

-

Baseline Establishment: Prior to initiating this compound, patients maintain a stable diet, and baseline plasma phenylalanine levels are established through multiple measurements.

-

Initial Dosing: Patients are started on a 7-day trial of this compound at a dose of 10 mg/kg/day.

-

First Assessment: On day 8, plasma phenylalanine levels are measured. A reduction of ≥30% from baseline is typically considered a positive response.

-

Dose Escalation (if necessary): If the patient does not meet the response criteria, the dose of this compound may be increased to 20 mg/kg/day and continued for an additional period (e.g., 8 days or up to 30 days in some protocols).

-

Final Assessment: Phenylalanine levels are re-measured to determine responsiveness at the higher dose.

Preclinical Protocol for Evaluating this compound's Effect on Brain Monoamines in a Murine Model of PKU

The following protocol is based on studies using the Pahenu2/enu2 mouse model of PKU.

Animal Model: Pahenu2/enu2 mice and wild-type control mice.

This compound Administration:

-

This compound is dissolved in 1% ascorbic acid.

-

Administered daily for a specified period (e.g., 4 days) via oral gavage at varying doses (e.g., 20, 40, or 100 mg/kg body weight).

-

Control animals receive the vehicle (1% ascorbic acid) only.

Tissue Collection and Preparation:

-

At a defined time point after the final dose, animals are euthanized.

-

Blood is collected for serum analysis of amino acids.

-

Brains are rapidly excised and dissected into specific regions (e.g., striatum, cortex).

-

Tissues are immediately frozen and stored at -80°C until analysis.

Biochemical Analysis:

-

Amino Acids (Phenylalanine, Tyrosine): Measured in serum and brain homogenates using standard amino acid analysis techniques (e.g., HPLC with fluorescence detection after derivatization).

-

Monoamines (Dopamine) and Metabolites (HVA, DOPAC): Measured in brain tissue homogenates by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins. The supernatant is collected after centrifugation.

-

Chromatographic Separation: A reverse-phase C18 column is typically used with an ion-pairing agent in the mobile phase to achieve separation of the analytes.

-

Electrochemical Detection: An electrochemical detector is used to quantify the analytes based on their oxidation or reduction potential.

-

Conclusion

This compound plays a multifaceted role in the metabolism of tyrosine and dopamine. In BH4-responsive PKU, its primary, well-established effect is the reduction of plasma phenylalanine through the enhancement of residual PAH activity. This is intended to increase the availability of tyrosine, the precursor for dopamine synthesis. However, the direct impact of this compound on brain dopamine levels appears to be more complex. Preclinical evidence suggests that while this compound may not significantly alter basal dopamine concentrations, it can increase dopamine turnover. This highlights the intricate regulation of neurotransmitter synthesis and metabolism in the central nervous system. Further research, particularly clinical studies employing advanced neuroimaging and cerebrospinal fluid analysis techniques, is warranted to fully elucidate the neurochemical effects of this compound in humans and its potential to ameliorate the neurocognitive deficits associated with PKU. This in-depth understanding is crucial for optimizing therapeutic strategies and developing novel interventions for patients with disorders of these critical metabolic pathways.

References

- 1. droracle.ai [droracle.ai]

- 2. Introduction of this compound dihydrochloride as standard of care in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing Sapropterin Responsiveness in PKU Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylketonuria (PKU) is an inborn error of metabolism caused by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme. This results in the accumulation of phenylalanine (Phe) in the blood and brain, causing severe neurological damage if untreated. Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), the natural cofactor of PAH, acts as a pharmacological chaperone to enhance residual PAH activity in some patients.[1] Assessing the responsiveness to this compound is crucial for both clinical management and the development of new therapies.

Mouse models of PKU are indispensable tools for preclinical evaluation of this compound responsiveness. This document provides detailed protocols for assessing the efficacy of this compound in these models, focusing on the widely used Pahenu2 non-responder model and principles applicable to responder models like Pahenu1.[2][3]

Key Concepts & Signaling Pathways

Tetrahydrobiopterin (BH4) is a critical cofactor for several enzymes, including phenylalanine hydroxylase (PAH). Its synthesis and regeneration are tightly regulated through de novo, salvage, and recycling pathways. Understanding these pathways is essential for interpreting the mechanism of this compound action.

-

De Novo Pathway: Synthesizes BH4 from guanosine triphosphate (GTP) through the sequential action of GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).[4]

-

Salvage Pathway: Recovers BH4 from sepiapterin, which is reduced to dihydrobiopterin (BH2) and then to BH4 by dihydrofolate reductase (DHFR).[4]

-

Recycling Pathway: Regenerates BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2), via the enzyme dihydropteridine reductase (DHPR).

This compound supplementation aims to increase the intracellular concentration of BH4, thereby stabilizing the PAH enzyme and/or enhancing its catalytic activity in responsive genotypes.

References

- 1. International best practice for the evaluation of responsiveness to this compound dihydrochloride in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of PAH Genotype on this compound Response in PKU: Results of a Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay Using Sapropterin Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine hydroxylase (PAH) is a critical enzyme in the metabolism of L-phenylalanine (L-Phe), converting it to L-tyrosine (L-Tyr).[1] This reaction requires the cofactor tetrahydrobiopterin (BH4).[1] Genetic mutations in the PAH gene can lead to reduced or absent enzyme activity, resulting in the metabolic disorder phenylketonuria (PKU).[1] Sapropterin dihydrochloride, a synthetic form of BH4, is a pharmacological chaperone that can restore or improve the activity of certain mutant PAH enzymes, making it a key therapeutic agent for responsive PKU patients.[2][3]

These application notes provide detailed protocols for performing an in vitro PAH activity assay to evaluate the efficacy of compounds like this compound dihydrochloride in enhancing enzyme function. Two primary methods are described: a continuous fluorescence-based assay for real-time kinetic analysis and a highly sensitive LC-MS/MS-based endpoint assay.

Mechanism of Action: this compound Dihydrochloride and PAH Activation

This compound dihydrochloride functions as a cofactor for PAH, directly participating in the hydroxylation of L-phenylalanine. In patients with certain BH4-responsive mutations, the synthetic cofactor can enhance residual PAH activity. The proposed mechanisms include:

-

Enzyme Stabilization: this compound can act as a pharmacological chaperone, stabilizing the PAH enzyme structure and protecting it from degradation.

-

Improved Kinetics: It facilitates the catalytic conversion of L-Phe to L-Tyr, helping to lower phenylalanine levels.

The following diagram illustrates the central role of this compound (BH4) in the PAH-mediated conversion of phenylalanine to tyrosine.

Caption: Mechanism of PAH activation by this compound dihydrochloride.

Experimental Protocols

Two validated methods for quantifying PAH activity in vitro are presented below. The choice of method may depend on the required throughput, sensitivity, and available equipment.

Protocol 1: Continuous Real-Time Fluorescence-Based Assay

This method allows for the direct, real-time measurement of L-tyrosine production by monitoring its intrinsic fluorescence, which differs from that of L-phenylalanine. It is suitable for kinetic studies.

Materials:

-

Recombinant human PAH enzyme (wild-type or mutant)

-

This compound dihydrochloride

-

L-Phenylalanine (L-Phe)

-

Catalase (1 mg/mL)

-

Ferrous ammonium sulfate (10 µM)

-

Dithiothreitol (DTT, 2 mM)

-

Sodium HEPES buffer (NaHepes, 22.35 mM, pH 7.3)

-

96-well black microplates with clear bottoms

-

Fluorescence microplate reader with injector system

Procedure:

-

Prepare Reaction Buffer: Prepare a reaction buffer containing 1 mg/mL catalase and 10 µM ferrous ammonium sulfate in 22.35 mM NaHepes, pH 7.3.

-

Prepare Reagents:

-

PAH Enzyme Solution: Dilute the recombinant PAH enzyme to a final concentration of 0.01 mg/mL in the reaction buffer.

-

L-Phe Solution: Prepare a stock solution of L-Phe. For kinetic assays, prepare a series of dilutions to achieve final concentrations ranging from 0 to 1000 µM.

-

This compound Solution: Prepare a stock solution of this compound dihydrochloride (BH4) stabilized in 2 mM DTT. Prepare dilutions to achieve final concentrations ranging from 0 to 125 µM.

-

-

Enzyme Activation (Optional but Recommended):

-

To activate the PAH enzyme, pre-incubate the PAH enzyme solution with 1 mM L-Phe for 5 minutes at 25°C.

-

-

Assay Setup:

-

In a 96-well plate, add the PAH enzyme solution to each well.

-

For L-Phe-dependent kinetics, add varying concentrations of L-Phe to the wells.

-

For BH4-dependent kinetics, add a constant concentration of L-Phe (e.g., 1 mM) and varying concentrations of this compound to the wells.

-

-

Initiate Reaction:

-

Place the plate in the fluorescence reader, set to 25°C.

-

Initiate the reaction by injecting the this compound solution (for L-Phe kinetics) or the L-Phe/sapropterin mixture (for non-activated enzyme kinetics). The final reaction volume should be approximately 204 µL.

-

-

Data Acquisition:

-

Immediately begin measuring the fluorescence intensity.

-

Set the excitation wavelength to 274 nm and the emission wavelength to 304 nm to detect L-tyrosine.

-

Collect data every 10-15 seconds for a total of 60-120 seconds to determine the initial linear rate of reaction.

-

-

Data Analysis:

-

Correct the fluorescence readings for the inner filter effect (quenching) of BH4, if necessary.

-

Calculate the rate of L-tyrosine production from the slope of the linear portion of the fluorescence vs. time curve.

-

Convert fluorescence units to molar concentrations using a standard curve of L-tyrosine.

-

Determine kinetic parameters (Vmax, Km) by fitting the data to the Michaelis-Menten or Hill equations.

-

Protocol 2: LC-MS/MS-Based Endpoint Assay

This method offers high sensitivity and specificity for quantifying L-tyrosine and is ideal for assays with low enzyme activity or when using complex biological matrices.

Materials:

-

Recombinant human PAH enzyme (wild-type or mutant) expressed in a cellular system (e.g., COS-1 cells) or purified.

-

This compound dihydrochloride

-

L-Phenylalanine (L-Phe)

-

Assay Buffer (e.g., phosphate buffer, pH 6.8)

-

Internal Standards (e.g., deuterated L-tyrosine)

-

Methanol or Acetonitrile for protein precipitation

-

LC-MS/MS system

Procedure:

-

Prepare Cell Lysate (if applicable): If using cell-expressed PAH, lyse the cells and use the supernatant containing the enzyme for the assay.

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction mixture containing the PAH enzyme (cell lysate or purified), assay buffer, and the desired concentration of this compound dihydrochloride (e.g., 200 µM).

-

Include control reactions without this compound.

-

-

Initiate Reaction:

-

Start the reaction by adding L-Phe to a final concentration of 1 mM.

-

Incubate the mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Terminate Reaction:

-

Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile containing the internal standard. This will precipitate the proteins.

-

-

Sample Preparation:

-

Vortex the tubes and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate L-tyrosine from other components using a suitable chromatography column (e.g., C18).

-

Quantify the amount of L-tyrosine produced using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of L-tyrosine.

-

Calculate the concentration of L-tyrosine in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Express PAH activity as nmol of tyrosine produced per minute per milligram of total protein.

-

Experimental Workflow and Data Presentation

The general workflow for conducting the in vitro PAH activity assay is outlined below.

Caption: General experimental workflow for the in vitro PAH activity assay.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between control and treated groups.

Table 1: Effect of this compound Dihydrochloride on Wild-Type PAH Specific Activity (Endpoint Assay)

| Condition | This compound (µM) | L-Tyrosine Produced (nmol) | Total Protein (mg) | Incubation Time (min) | Specific Activity (nmol/min/mg) | % Activation vs. Control |

| Control | 0 | 12.5 | 0.05 | 60 | 4.17 | - |

| Treated | 10 | 28.9 | 0.05 | 60 | 9.63 | 131% |

| Treated | 50 | 45.2 | 0.05 | 60 | 15.07 | 261% |

| Treated | 200 | 51.6 | 0.05 | 60 | 17.20 | 312% |

Table 2: Kinetic Parameters of a Mutant PAH Enzyme in the Presence of this compound Dihydrochloride (Fluorescence Assay)

| Condition | Vmax (nmol Tyr/min/mg) | Km for L-Phe (µM) | Hill Coefficient (h) |

| Mutant PAH (Control) | 15.8 | 350 | 1.2 |

| Mutant PAH + 100 µM this compound | 42.5 | 185 | 1.8 |

| Wild-Type PAH (Reference) | 65.9 | 156 | 3.0 |

Note: The data presented in these tables are representative examples and will vary based on the specific PAH mutant, enzyme preparation, and assay conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Sapropterin Efficacy on PAH Mutations Using Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenylketonuria (PKU) is an autosomal recessive metabolic disorder caused by mutations in the Phenylalanine Hydroxylase (PAH) gene.[1][2][3] These mutations lead to deficient activity of the PAH enzyme, which is responsible for converting phenylalanine (Phe) to tyrosine.[4] The resulting accumulation of Phe can cause severe neurological damage if left untreated.[4] Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), is an approved therapy for a subset of PKU patients. This compound acts as both a necessary cofactor for PAH catalytic activity and as a pharmacological chaperone that can stabilize certain mutant PAH proteins, correcting misfolding and preventing their degradation.

Cell-based in vitro expression systems are invaluable tools for characterizing the functional impact of specific PAH mutations and for evaluating their responsiveness to this compound. These models allow for the controlled expression of mutant PAH proteins and subsequent analysis of enzyme activity, protein stability, and the therapeutic potential of chaperone compounds.

Application Note 1: Establishing a Cell-Based Model for PAH Mutation Analysis

The initial step involves creating a reliable cell culture system to express and study specific PAH mutations. Mammalian cell lines like HEK293, COS-7, or hepatoma-derived cells (e.g., HepG2) are commonly used due to their high transfection efficiency and robust protein expression machinery.

Experimental Workflow for Establishing the Model

The overall process involves creating the mutant PAH gene, introducing it into mammalian cells, and confirming its expression.

Caption: Workflow for generating and expressing PAH mutations in mammalian cells.

Protocol 1: Generation of PAH Mutant Expression Vectors

This protocol uses site-directed mutagenesis to introduce specific mutations into a plasmid containing the wild-type human PAH cDNA.

-

Template Plasmid: Obtain a mammalian expression vector containing the full-length wild-type human PAH cDNA.

-

Primer Design: Design mutagenic primers containing the desired nucleotide change, flanked by ~15-20 base pairs of correct sequence on both sides.

-

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the template plasmid and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.

-

Template Digestion: Digest the PCR product with an enzyme that specifically targets methylated DNA (e.g., DpnI). This removes the original, bacterially-derived template plasmid, leaving only the newly synthesized, mutated plasmids.

-

Transformation: Transform competent E. coli with the DpnI-treated plasmid DNA.

-

Plasmid Purification: Culture a single bacterial colony and purify the plasmid DNA using a standard miniprep or maxiprep kit.

-

Sequence Verification: Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing the entire PAH coding region.

Protocol 2: Transient Transfection of Mammalian Cells

This protocol describes how to introduce the PAH expression plasmids into a suitable host cell line, such as HEK293.

-

Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 2.5 µg of the PAH plasmid DNA (wild-type or mutant) into a serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) into serum-free medium according to the manufacturer's instructions.

-

Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.

-

-

Transfection: Add the DNA-lipid complex mixture dropwise to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours before harvesting for subsequent analysis.

Application Note 2: Functional Assessment of PAH Activity and this compound Response

Once the cell models are established, the next step is to measure the enzymatic activity of the mutant PAH protein and determine if this compound can rescue its function.

Mechanism of PAH Action and this compound's Role

The PAH enzyme converts Phenylalanine to Tyrosine using BH4 as a cofactor. Some mutations destabilize the enzyme, reducing its activity. This compound (BH4) can act as a cofactor and a chaperone to restore function.

Caption: this compound acts as a cofactor and chaperone to rescue mutant PAH function.

Protocol 3: In Vitro PAH Enzyme Activity Assay

This protocol measures the conversion of Phe to Tyrosine in cell lysates.

-

Cell Lysis:

-

Wash the transfected cells with ice-cold phosphate-buffered saline (PBS).

-

Add a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Determine the total protein concentration of the lysate using a BCA or Bradford assay.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube. For a 100 µL final volume:

-

50 µL of cell lysate (containing ~20-50 µg of total protein)

-

10 µL of 10x PAH reaction buffer (e.g., 1 M HEPES, pH 7.0)

-

10 µL of 1 mg/mL catalase

-

10 µL of 10 mM L-Phenylalanine

-

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

-

Initiate Reaction: Start the reaction by adding 10 µL of 1 mM BH4 (this compound). For assessing responsiveness, different concentrations of this compound can be used. A no-BH4 control should be included.

-

Incubation: Incubate the reaction at 25-37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 10 µL of 20% trichloroacetic acid (TCA).

-

Detection:

-

Centrifuge the terminated reaction to pellet precipitated protein.

-

Analyze the supernatant for L-Tyrosine production using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Application Note 3: Data Analysis and Interpretation

The data gathered from the functional assays can be used to classify mutations based on their this compound responsiveness.

Data Presentation: Summary of PAH Mutation Responsiveness

Quantitative data should be organized to compare the effects of different mutations. A response is often defined as a ≥30% reduction in phenylalanine levels or a significant fold-increase in enzyme activity upon this compound treatment.

| PAH Mutation | Baseline Residual Activity (% of Wild-Type) | Activity with 100 µM this compound (% of WT) | Fold-Increase in Activity | Classification |

| Wild-Type | 100% | 105% | 1.1x | N/A |

| p.Arg261Gln | 25% | 55% | 2.2x | Responsive |

| p.Tyr414Cys | 45% | 80% | 1.8x | Responsive |

| p.Leu48Ser | 50% | 95% | 1.9x | Highly Responsive |

| p.Arg408Trp | <5% | <5% | 1.0x | Non-Responsive |

| p.IVS12+1G>A | 0% | 0% | N/A | Non-Responsive |

Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature.

Logical Framework for Classifying Mutations